molecular formula C17H22N2O4S B513298 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-88-6

2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513298
CAS No.: 941002-88-6
M. Wt: 350.4g/mol
InChI Key: PFVSINJQTGWNFH-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a naphthalene ring substituted with a methoxy group, a sulfonyl group, and a piperazine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 4-methoxynaphthalene, undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Attachment: The sulfonylated naphthalene is then reacted with piperazine under basic conditions to form the piperazine derivative.

    Ethanol Attachment: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-((4-Hydroxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol.

    Reduction: 2-(4-((4-Methoxynaphthalen-1-yl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The naphthalene and piperazine moieties are found in many drugs, suggesting possible applications in developing new pharmaceuticals.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, potentially allowing it to modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-(4-(4-Methoxybenzyl)piperazin-1-yl)ethanol: Similar structure but with a benzyl group

Properties

IUPAC Name

2-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-23-16-6-7-17(15-5-3-2-4-14(15)16)24(21,22)19-10-8-18(9-11-19)12-13-20/h2-7,20H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSINJQTGWNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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